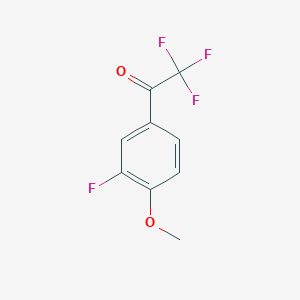

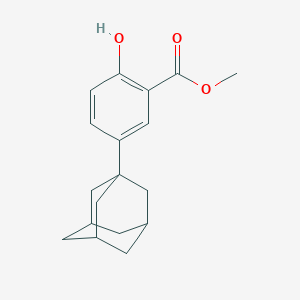

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate has been discussed in various studies. For instance, the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied. For instance, pyridinium salts have been highlighted in terms of their synthetic routes and reactivity .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate is involved in the synthesis of new chemical compounds. For example, it plays a role in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation with activated carbonyl groups (Ghaedi et al., 2015).

Production of Heterocyclic Compounds

This chemical is utilized in the production of heterocyclic compounds. A study by Eglė Arbačiauskienė et al. (2011) used similar compounds as precursors in Sonogashira-type cross-coupling reactions to obtain various condensed pyrazoles (Arbačiauskienė et al., 2011).

Insecticide Intermediate

This compound serves as an intermediate in the synthesis of insecticides. Lan Zhi-li (2007) described its synthesis as a key step in producing the insecticide chlorantraniliprole (Zhi-li, 2007).

Fluorescent Molecule Synthesis

The compound is also used in the synthesis of fluorescent molecules. Pei Yan et al. (2018) developed a cascade reaction involving ethyl pyrazole-5-carboxylate to produce pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions (Yan et al., 2018).

Development of Bioactive Derivatives

It is also used in the development of bioactive derivatives. Zhao and Wang (2023) synthesized and analyzed ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a broad-spectrum bioactive derivative of pyrazole (Zhao & Wang, 2023).

Mécanisme D'action

Target of Action

Ethyl 3-(2-pyridinyl)-1H-pyrazole-5-carboxylate, also known as ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, is a derivative of N-pyridylpyrazole It’s worth noting that n-pyridylpyrazole derivatives have been found to exhibit insecticidal activities . They act on the insect ryanodine receptor, which plays a crucial role in muscle and nerve function .

Propriétés

IUPAC Name |

ethyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPAIBGYGUIPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346467 | |

| Record name | Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174139-65-2 | |

| Record name | Ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)

![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)